
Tetrahydro-4H-pyran-4-one
Overview
Description
Tetrahydro-4H-pyran-4-one is a versatile colorless liquid used as an intermediate in organic chemistry. It possesses a unique pyran ring structure and is soluble in organic solvents but not water. It is stable but can degrade under certain conditions. This compound has a fruity odor and exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tetrahydro-4H-pyran-4-one involves a two-step synthesis process designed for high yield and purity. One method includes adding raw materials such as 3-chloropropionyl chloride and aluminum trichloride into a reaction kettle, introducing ethylene gas while stirring, and controlling the temperature below 10°C. Water and hydrochloric acid are then added, followed by cooling to 0°C, and the reaction solution is extracted to obtain 1,5-dichloropentanone. This intermediate is then heated under reflux with water, phosphoric acid, and sodium dihydrogen phosphate to yield the final product .
Industrial Production Methods: Industrial production of this compound can be implemented using the above method, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-4H-pyran-4-one undergoes various reactions, including:
Nucleophilic Addition: The carbonyl group in the compound reacts with nucleophiles.
Condensation Reactions: It participates in aldol condensation and other condensation reactions.
Acylation and Alkylation: The oxygen atom in the pyran ring acts as a nucleophile in these reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds.
Condensation Reactions: Basic or acidic conditions, often using catalysts like palladium.
Acylation and Alkylation: Acyl chlorides or alkyl halides under basic conditions.
Major Products:
β-Hydroxyenones: Formed through ruthenium-catalyzed coupling reactions.
Hexahydro-6H-isochromen-6-ones and Isochromanols: Formed through intramolecular aldol condensation and oxidative aromatization.
Scientific Research Applications
Organic Synthesis
Protecting Group in Organic Chemistry
Tetrahydro-4H-pyran-4-one serves as a protecting group for alcohols in organic synthesis. Specifically, it is used to prepare 4-methoxytetrahydropyran-4-yl groups, which are advantageous due to their stability during various chemical reactions. This property allows for selective functionalization of alcohols without interference from other reactive sites .
Synthesis of Complex Molecules
This compound is instrumental in synthesizing symmetric tetra-substituted methanes and has been employed in Wittig reactions for the synthesis of penicillins and vitamin D3 derivatives. Its ability to undergo condensation reactions facilitates the preparation of dipeptides and spiroimidazolones, showcasing its utility in creating complex molecular architectures .
Medicinal Chemistry
Pharmacological Applications
Research has indicated that this compound derivatives exhibit significant biological activity. For example, derivatives have been synthesized for their potential anti-cancer properties. A study demonstrated that certain 2-amino-4H-pyran derivatives showed cytotoxic effects against cancer cell lines, suggesting a pathway for developing new therapeutic agents .
Enantioselective Reactions
The compound has also been utilized in enantioselective alpha-aminoxylation reactions involving ketones with nitrosobenzene and L-proline in ionic liquids. This application highlights its role in asymmetric synthesis, which is crucial for producing chiral compounds in pharmaceuticals .
Material Science
Mechanism of Action
The mechanism of action of Tetrahydro-4H-pyran-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in various reactions such as acylation and alkylation. The carbonyl group facilitates nucleophilic addition and condensation reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
- Tetrahydro-4-pyrone
- Tetrahydro-γ-pyrone
- 2,3,5,6-Tetrahydro-4-pyranone
- 4-Oxacyclohexanone
- 4-Oxotetrahydropyran
Uniqueness: Tetrahydro-4H-pyran-4-one is unique due to its stability, reactivity, and versatility as a building block in organic synthesis. Its ability to participate in various reactions and form complex structures makes it valuable in multiple fields, including medicinal chemistry and materials science .
Biological Activity
Tetrahydro-4H-pyran-4-one (THP-4-one) is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and a carbonyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, insecticidal, and neuropharmacological effects. This article delves into the biological activity of THP-4-one, supported by various research findings and case studies.
Chemical Characteristics
THP-4-one is a colorless liquid that is soluble in organic solvents but not in water. Its unique structure allows it to participate in various organic reactions, such as nucleophilic addition and condensation reactions. The oxygen atom in the pyran ring acts as a nucleophile, facilitating its reactivity towards electrophiles, which is crucial for its biological activity .
1. Antimicrobial Properties
Research indicates that THP-4-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. For instance, THP-4-one derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of THP-4-one Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
THP-4-one | E. coli | 15 |
THP-4-one | S. aureus | 18 |
THP-4-one | P. aeruginosa | 12 |
2. Insecticidal Properties
THP-4-one has also been studied for its insecticidal properties. It has shown effectiveness in repelling certain insect species, which could be beneficial for agricultural applications. The compound's mode of action appears to involve disruption of the insect nervous system, leading to paralysis and death .
3. Neuropharmacological Effects
In medicinal chemistry, THP-4-one serves as an important intermediate in developing histamine H3 receptor antagonists, which are promising for treating cognitive disorders. Research has demonstrated that compounds derived from THP-4-one exhibit nanomolar potency at H3 receptors and show significant improvements in cognitive function in animal models .
Table 2: Neuropharmacological Activity of THP-4-one Derivatives
Compound | Target Receptor | Potency (nM) |
---|---|---|
H3R Antagonist | Histamine H3 Receptor | 5 |
H3R Antagonist | σ2 Receptor | 10 |
The biological activities of THP-4-one are largely attributed to its interaction with various biomolecules:
- NMDA Receptor Modulation : THP-4-one has been shown to modulate NMDA receptors, which play critical roles in synaptic plasticity and memory function.
- Reactivity with Biomolecules : The compound's nucleophilic nature allows it to interact with enzymes and other proteins within cells, potentially influencing metabolic pathways and gene expression .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of THP-4-one against pathogenic bacteria demonstrated that derivatives of this compound could inhibit bacterial growth significantly more than traditional antibiotics. This suggests that THP-4-one could be developed into a new class of antimicrobial agents.
Case Study 2: Cognitive Enhancement
In a mouse model designed to assess cognitive function, a derivative of THP-4-one was administered, resulting in improved performance in novel object recognition tasks compared to controls. This indicates the potential for THP-4-one derivatives in treating cognitive impairments associated with neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Tetrahydro-4H-pyran-4-one, and how do they influence its handling in laboratory settings?
this compound (C₅H₈O₂, MW 100.12) has a boiling point of 165–167°C, density of 1.084 g/cm³, and refractive index of 1.4520. Its high volatility and flammability (flash point 57°C) necessitate strict storage in sealed containers away from ignition sources. Safety protocols include using eye protection and fume hoods due to its severe eye irritation hazard (GHS Category 1) .
Q. What are the standard synthetic routes for this compound, and what are their limitations?
A common method involves a two-stage process starting from 3-chloropropionyl chloride, yielding ~45% overall . Alternative routes include Prins cyclization or diacetalization of γ-pyrone derivatives, though these may require optimization for scalability and safety, particularly due to exothermic risks during deacetylation or oxidation steps .
Q. How is this compound utilized as a building block in organic synthesis?
It serves as a precursor for 4-methoxytetrahydropyran-4-yl protecting groups, spiroimidazolones, and vitamin D₃ analogs. Its keto functionality enables asymmetric α-aminoxylation and condensation reactions, critical in synthesizing complex heterocycles and bioactive molecules .
Advanced Research Questions
Q. What methodologies are employed to optimize reaction conditions for this compound-derived intermediates?
Design of Experiments (DoE) with factorial designs (e.g., 2⁴⁻¹ + centered points) is used to optimize parameters like temperature, catalyst loading, and solvent polarity. For example, Zemplén deacetylation was optimized using reaction calorimetry to monitor exothermicity (-14 kJ/mol) and ensure adiabatic safety (ΔT < 13°C) .
Q. How can researchers address contradictions in catalytic efficiency data for this compound-based reactions?
Discrepancies in catalytic outcomes (e.g., enantioselectivity or yield) often arise from solvent polarity or impurity profiles. Systematic analysis using kinetic studies (e.g., Eyring plots) and advanced characterization (e.g., in situ NMR/XAS) can isolate variables. For instance, residual acetic acid in THPol oxidation was shown to deactivate catalysts, necessitating rigorous purification .
Q. What safety protocols are critical during pilot-scale synthesis of this compound?
Process safety assessments using differential scanning calorimetry (DSC) and adiabatic calorimetry (ARSST) are mandatory. For example, THPol oxidation at 99°C showed controlled exothermicity (-28 W/kg), with no thermal events detected below 280°C in DSC. Quenching protocols (e.g., NaOH addition) must be validated to prevent runaway reactions .
Q. How is this compound integrated into drug discovery pipelines?
It is a key intermediate in opiranserin (VVZ-149) synthesis. A Strecker reaction followed by reductive amination yields 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine, which is condensed with syringic acid and alkylated to form the final analgesic. Process improvements increased yields from 36.2% to 65.6% .
Properties
IUPAC Name |
oxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRYTGVHCAYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184048 | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29943-42-8 | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.